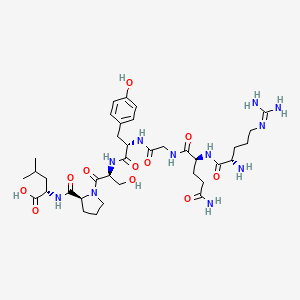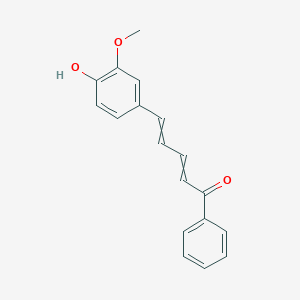
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is a compound that belongs to the class of diarylpentanoids. This compound is structurally related to curcumin, a well-known natural product with various biological activities. The presence of both phenolic and methoxy groups in its structure contributes to its potential biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The double bonds in the penta-2,4-dien-1-one moiety can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated diarylpentanoids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The biological effects of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with enzymes, receptors, and signaling molecules, leading to the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and scavenging of free radicals. The compound’s phenolic hydroxyl group plays a crucial role in its antioxidant activity, while the methoxy group enhances its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: A natural diarylpentanoid with similar structural features but different substitution patterns.
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one: Another diarylpentanoid with enhanced pharmacokinetic profiles compared to curcumin.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: A related compound with a different functional group.
Uniqueness
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenolic and methoxy groups contributes to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
144425-98-9 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
5-(4-hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C18H16O3/c1-21-18-13-14(11-12-17(18)20)7-5-6-10-16(19)15-8-3-2-4-9-15/h2-13,20H,1H3 |
InChI-Schlüssel |
XYMMFCVUZSOXFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


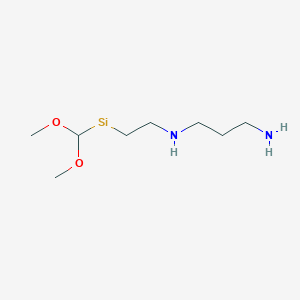
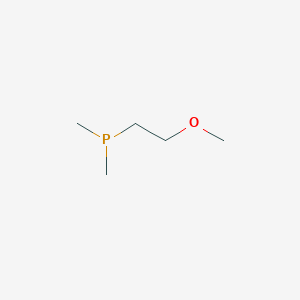
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
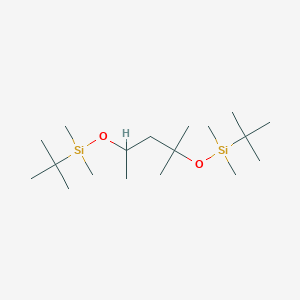
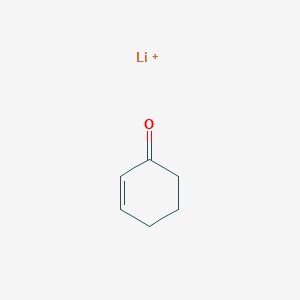
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
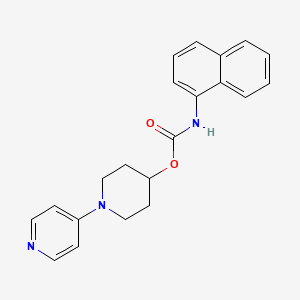
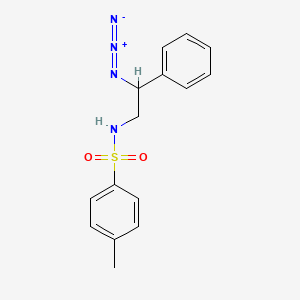
methanone](/img/structure/B15163889.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
